Cas no 482-91-7 (Aricine)
Aricine structure
Product Name:Aricine
N.o CAS:482-91-7
MF:C22H26N2O4
MW:382.452846050262
CID:329922
PubChem ID:251575
Update Time:2025-04-19
Aricine Propriedades químicas e físicas
Nomes e Identificadores
-
- Oxayohimban-16-carboxylicacid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19a,20a)-
- Aricine
- ARICINE(RG)
- Heterophylline
- Cinchovatine
- [ "Cinchovatine", " Heterophylline" ]
- CHEMBL525626
- SCHEMBL17089219
- CS-0148970
- AKOS032948537
- NSC-72136
- NSC72136
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- HY-N8720
- Heterophylline (Rauwolfia)
- FS-9922
- CHEBI:2821
- BDBM50480269
- C09037
- AC1L5K58
- Oxayohimban-16-carboxylic acid,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- ARICINE [MI]
- 482-91-7
- (19.ALPHA.,20.ALPHA.)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- Q27105835
- Oxayohimban-16-carboxylic acid, 16, 17-didehydro-10-methoxy-19-methyl-, methyl ester, (19.alpha., 20.alpha.)-
- Raubasinine
- Reserpinine (Aricine)
- 11-METHOXYTETRAHYDROALSTONINE
- 482-96-2
- SCHEMBL1654918
- NSC-15624
- NSC15624
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- UNII-BUW4ULQ00A
- TP250R6K5B
- Cinchovatine (VAN)
- Pubescine
- 16,17-Didehydro-10-methoxy-19alpha-methyloxayohimban-16-carboxylic acid
- CHEMBL1329821
- Raubasinin
- Heterophylline (VAN)
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- MLS002638438
- Reserpinine (C22 alkaloid)
- Q2145567
- Methyl (4S,4aS,13bS,14aS)-11-methoxy-4-methyl-4a,5,7,8,13,13b,14,14a-octahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate
- NCGC00160192-01
- Oxayohimban-16-carboxylic acid,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
- CCG-103083
- AKOS003672766
- NS00094811
- NSC 15624
- BDBM65524
- UNII-TP250R6K5B
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-11-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-
- DTXSID80275719
- NSC 72136
- Cabucine
- (19ALPHA,20ALPHA)-16,17-DIDEHYDRO-10-METHOXY-19-METHYLOXAYOHIMBAN-16-CARBOXYLIC ACID METHYL ESTER
- methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo(11.8.0.02,10.04,9.015,20)henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
- DA-48550
- 4-methoxy-6-(3-pyridyl)pyran-2-one
- Quinovatine
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetate 2,5-dinicotinate 8-benzoate
- BUW4ULQ00A
- 1,6-dihydroxy-7-methoxy-2-methylanthraquinone
- Oxayohimban-16-carboxylic acid, 16,17-didehydro-10-methoxy-19-methyl-, methyl ester, (19alpha,20alpha)-(9CI)
- (1R)-4beta,8Abeta,9,9-tetramethyl-4aalpha,6alpha-(epoxymethano)decahydronaphthalene-1beta,2beta,5alpha,8alpha-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
- Aricin
- 16,17-didehydro-10-methoxy-19 alpha-methyloxayohimban-16-carboxylic acid
- (1R)-4b,8Abeta,9,9-tetramethyl-4aalpha,6a-(epoxymethano)decahydronaphthalene-1b,2b,5a,8a-tetrol 1-acetic acid 2,5-dinicotinic acid 8-benzoic acid
-
- Inchi: 1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
- Chave InChI: DTDADHMBRZKXSC-GKASHWOUSA-N
- SMILES: O1C=C(C(=O)OC)[C@H]2C[C@H]3C4=C(C5C=C(C=CC=5N4)OC)CCN3C[C@H]2[C@@H]1C
Propriedades Computadas
- Massa Exacta: 382.18900
- Massa monoisotópica: 382.18925731g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 3
- Complexidade: 652
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 4
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.7
- Superfície polar topológica: 63.8Ų
Propriedades Experimentais
- Cor/Forma: Powder
- PSA: 63.79000
- LogP: 3.12530
- pka: pKa in 80% methyl cellosolve 5.80; in 1:1 DMF-water 6.8(at 25℃)
- Rotação Específica: D20 -91° (c = 1.4 in chloroform); D20 -63° (c = 1.5 in pyridine); D20 -57° (ethanol)
Aricine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | A766565-1mg |
Aricine |
482-91-7 | 1mg |
$ 165.00 | 2021-05-08 | ||
| TRC | A766565-10mg |
Aricine |
482-91-7 | 10mg |
$ 1320.00 | 2021-05-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50250-5mg |
Aricine |
482-91-7 | ,HPLC≥98% | 5mg |
¥3438.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3440-5mg |
Aricine |
482-91-7 | 5mg |
¥ 4850 | 2024-07-20 | ||
| TargetMol Chemicals | TN3440-5 mg |
Aricine |
482-91-7 | 98% | 5mg |
¥ 4,850 | 2023-07-11 | |
| TargetMol Chemicals | TN3440-1 mL * 10 mM (in DMSO) |
Aricine |
482-91-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4950 | 2023-09-15 | |
| TargetMol Chemicals | TN3440-1 ml * 10 mm |
Aricine |
482-91-7 | 1 ml * 10 mm |
¥ 4950 | 2024-07-20 | ||
| A2B Chem LLC | AG28288-5mg |
ARICINE |
482-91-7 | 98% | 5mg |
$1520.00 | 2024-04-19 |
Aricine Literatura Relacionada
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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